![molecular formula C11H18BN3O4S B2760330 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide CAS No. 1086063-51-5](/img/structure/B2760330.png)
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide
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Overview
Description
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide, commonly referred to as “2-Amino-5-Pyridine-3-Sulfonamide” (2A5PS) is an organosulfonamide compound that has been widely studied for its potential applications in scientific research. This compound has a variety of uses in the laboratory, ranging from synthesis to biochemical and physiological studies.
Scientific Research Applications
- Microwave-assisted coupling : It has been employed in a microwave-assisted, four-component coupling process leading to amino-substituted imidazopyridines .
Organic Synthesis and Catalysis
Computational Chemistry and Theoretical Studies
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is currently unknown
Mode of Action
It’s known that the sulfonamide group in the compound can act as a possible nucleophilic attack site . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the target is identified, it would be possible to map out the downstream effects and the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research in this area
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
properties
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BN3O4S/c1-10(2)11(3,4)19-12(18-10)7-5-8(20(14,16)17)9(13)15-6-7/h5-6H,1-4H3,(H2,13,15)(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJBLRHPTZLDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide |
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